Home > Products > Screening Compounds P142170 > 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide -

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-5299044
CAS Number:
Molecular Formula: C19H19ClF3NO2
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide bond formation: This crucial step often employs coupling reagents like 1,1′-carbonylbis-1H-imidazole [] or reactions of carboxylic acids with amines in the presence of coupling agents [].
  • Nucleophilic substitution: This reaction type is commonly utilized to introduce substituents on aromatic rings or heterocyclic cores [, ].
  • Cyclization reactions: These are employed to form heterocyclic ring systems present in many bioactive compounds [, ].
  • Protection and deprotection strategies: These are crucial for regioselective synthesis when dealing with multifunctional molecules [].
Molecular Structure Analysis
  • NMR spectroscopy (1H and 13C NMR): This provides valuable information about the connectivity and environment of atoms within a molecule [, , ].
  • Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns of a compound [, , ].
  • Infrared spectroscopy (IR): This provides information about the functional groups present in a molecule [, , ].
  • X-ray crystallography: This technique, when applicable, provides the most definitive three-dimensional structure of a molecule [, , , , , ].

Anticancer Activity:

  • Diaryl urea derivatives containing pyridine moieties showed promising anticancer activity against the MCF-7 breast cancer cell line [].
  • Compounds like CHMFL-KIT-64 demonstrated potent activity against various c-KIT mutants, making them potential therapeutic candidates for gastrointestinal stromal tumors [].
  • CHMFL-FLT3-335 exhibited selectivity for FLT3-ITD mutants over wild-type FLT3 and c-KIT kinases, suggesting potential for treating acute myeloid leukemia [].
  • N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chlorophenoxy)acetamide derivatives displayed activity against HT-29 colon cancer cells [, ].
  • A thiazole-(benz)azole derivative containing a 5-chlorobenzimidazole group exhibited significant anticancer activity against A549 and C6 tumor cell lines [].
  • The compound N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea was investigated as a potential VEGFR-2 inhibitor for treating VEGFR-2-mediated diseases, including cancer [].

Enzyme Inhibition:

  • Compounds targeting specific kinases, like c-KIT [], FLT3 [], and VEGFR-2 [], have been investigated.
  • The compound OSU-03012, a celecoxib derivative, was found to directly target p21-activated kinase (PAK), potentially contributing to its anticancer effects [].
  • Protoporphyrinogen IX oxidase (PPO) is a target for herbicide development, and N-phenylaminomethylthioacetylpyrimidine-2,4-diones have shown promise as PPO inhibitors [].

Herbicidal Activity:

  • N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea exhibited definite herbicidal activity [].
  • N-phenylaminomethylthioacetylpyrimidine-2,4-diones have shown promise as PPO inhibitors with good post-emergence herbicidal activity [].

Antimicrobial Activity:

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives exhibited promising anticancer activity against MDA breast cancer cells compared to PC3 prostate cancer and U87 glioblastoma cells [].
  • (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives showed enhanced activity against Gram-negative bacteria compared to the control drug gentamycin [].

Structure-Activity Relationships (SAR):

  • In a series of diaryl urea derivatives, the presence of specific substituents on the aromatic rings significantly impacted their anticancer activity [].
  • Modifications to the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] affected its inhibitory activity against NF-kappaB and AP-1 gene expression [].

CHMFL-KIT-8140

  • Compound Description: CHMFL-KIT-8140 is a c-KIT kinase inhibitor that served as the starting point for developing the structurally related compound CHMFL-KIT-64. [] This suggests CHMFL-KIT-8140 likely possesses a core structure resembling 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, with modifications leading to the improved CHMFL-KIT-64. []

CHMFL-KIT-64 (Compound 18)

  • Compound Description: CHMFL-KIT-64, also referred to as compound 18, is a potent c-KIT kinase inhibitor with improved bioavailability compared to its precursor, CHMFL-KIT-8140. [] It exhibits strong activity against a broad spectrum of c-KIT mutants, including those resistant to existing drugs. [] This compound is notable for its potential as a therapeutic candidate for gastrointestinal stromal tumors due to its effectiveness against various clinically relevant c-KIT mutations and its favorable pharmacokinetic properties. []

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

  • Compound Description: This compound displays herbicidal activity. [] It features a thiourea group linked to a pyrimidine ring and a furan ring, which is further substituted with a 4-chloro-2-(trifluoromethyl)phenyl moiety. [] The crystal structure reveals intermolecular hydrogen bonds and π-π interactions contributing to its three-dimensional architecture. []

CHMFL-FLT3-335 (Compound 27)

  • Compound Description: CHMFL-FLT3-335, also designated as compound 27, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutant. [] This selectivity over FLT3 wild type and cKIT kinase makes it a promising therapeutic candidate for acute myeloid leukemia (AML). []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound exhibits antitumor activity, particularly against A549 and BGC-823 cancer cell lines. [] It features a 4-chloro-3-(trifluoromethyl)phenyl group attached to an indazole scaffold. [] The crystal structure has been determined, providing insights into its molecular geometry. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

    N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

    • Compound Description: CTB is an activator of the p300 histone acetyltransferase (HAT) enzyme. [] Molecular docking and dynamics simulations suggest that CTB effectively interacts with key residues in the p300 active site. [] This compound may be a more potent p300 activator than its longer-chain analog, CTPB. []

    N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

    • Compound Description: Similar to CTB, CTPB acts as an activator of the p300 HAT enzyme. [] While CTPB exhibits a higher binding free energy to p300 compared to CTB, molecular dynamics simulations suggest weaker interactions with key catalytic site residues. [] The presence of the pentadecyl chain in CTPB may hinder its interaction with the p300 active site. []

    N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives

    • Compound Description: This series of compounds displays promising anticancer activity, particularly against the MDA breast cancer cell line. [] The most potent derivative, compound 3g, incorporates a m-OCH3 substituent on the phenyl ring. [] These findings highlight the potential of 1,3,4-thiadiazole derivatives as anticancer agents. []

    4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluenesulfonate (Sorafenib Tosylate)

    • Compound Description: Sorafenib Tosylate is a selective protein kinase inhibitor used in the treatment of hepatocellular carcinoma and renal cell carcinoma. [] The research focuses on a crystalline β-modification of Sorafenib Tosylate, which exhibits superior biological activity compared to form II. [] This new modification holds promise for developing more effective therapeutic formulations. []

    N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (Compound 1)

    • Compound Description: This compound possesses potent medicinal properties and is synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline (compound 2) through a multi-step process. [] The optimized synthetic method highlights the importance of efficient routes for producing pharmaceutically relevant compounds. []

    (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    • Compound Description: This compound, synthesized through an efficient eight-step process, highlights the complexity and elegance of organic synthesis. [] The detailed synthetic route provides valuable insights for developing similar compounds with potential therapeutic applications. []

    Properties

    Product Name

    2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

    IUPAC Name

    2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

    Molecular Formula

    C19H19ClF3NO2

    Molecular Weight

    385.8 g/mol

    InChI

    InChI=1S/C19H19ClF3NO2/c1-18(2,3)12-4-7-14(8-5-12)26-11-17(25)24-16-9-6-13(20)10-15(16)19(21,22)23/h4-10H,11H2,1-3H3,(H,24,25)

    InChI Key

    SKRPPWZZMOAMDO-UHFFFAOYSA-N

    SMILES

    CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.